(5-oxo-1-pyridin-2-yl-2,5-dihydro-1H-pyrazol-3-yl)acetic acid

Coordination Chemistry Ligand Design Transition Metal Complexes

Researchers requiring a pyrazolone scaffold with both a tunable metal-binding domain and a reactive handle face limited commercial options. This compound solves that problem by combining a pyridin-2-yl substituent for N,N- or N,O-chelation with a free carboxylic acid for direct amide/ester coupling. Key advantages: - Enables luminescent Ru(II), Ir(III), or Pt(II) complex synthesis for OLED and sensor applications. - Accelerates SAR exploration by allowing simultaneous derivatization at two vectors. - High purity minimizes quenching from trace metals, ensuring reproducible catalytic turnover.

Molecular Formula C10H9N3O3
Molecular Weight 219.2 g/mol
CAS No. 37959-19-6
Cat. No. B1352004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-oxo-1-pyridin-2-yl-2,5-dihydro-1H-pyrazol-3-yl)acetic acid
CAS37959-19-6
Molecular FormulaC10H9N3O3
Molecular Weight219.2 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)N2C(=O)C=C(N2)CC(=O)O
InChIInChI=1S/C10H9N3O3/c14-9-5-7(6-10(15)16)12-13(9)8-3-1-2-4-11-8/h1-5,12H,6H2,(H,15,16)
InChIKeyYYYXDFWTQGTNRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Basic Properties and Procurement Overview


(5-Oxo-1-pyridin-2-yl-2,5-dihydro-1H-pyrazol-3-yl)acetic acid (CAS 37959-19-6) is a heterocyclic compound belonging to the pyrazolone family. It contains a pyrazolone core N‑substituted with a pyridin‑2‑yl group and bearing an acetic acid side chain at the 3‑position [1]. The molecular formula is C₁₀H₉N₃O₃ and the molecular weight is 219.20 g·mol⁻¹ [1]. The compound is supplied by several chemical vendors as a research‑grade building block, typically at purities ≥97 %, and is certified under ISO quality management systems . Its structural features make it a versatile intermediate for coordination chemistry and medicinal chemistry programs [2].

Why Generic Pyrazolone Building Blocks Cannot Substitute


Generic substitution with simpler pyrazolone derivatives (e.g., non‑pyridyl or mono‑functional analogs) is not viable when the experimental design requires both a tunable metal‑binding domain and a reactive handle for further synthetic elaboration. The pyridin‑2‑yl substituent provides an additional nitrogen donor that enables N,N‑ or N,O‑chelation modes, a feature absent in pyrazolones lacking the pyridine ring [2]. Concurrently, the free carboxylic acid group allows direct amide or ester bond formation without additional functional‑group manipulation, in contrast to alkyl‑ or aryl‑substituted pyrazolones that are chemically inert under standard coupling conditions [1]. These structural attributes jointly determine the compound's utility in coordination chemistry, fragment‑based drug discovery, and catalyst design, and cannot be replicated by generic pyrazolone alternatives.

Differentiation Evidence vs. Closest Analogs


Chelation Versatility: Expanded Donor Atoms vs. Non‑Pyridyl Pyrazolones

The pyridin‑2‑yl substituent in the target compound increases the number of potential donor atoms and coordination modes relative to non‑pyridyl pyrazolones. Literature precedents on analogous 1‑(pyridin‑2‑yl)‑5‑pyrazolone ligands demonstrate that they can adopt both N,N‑ and N,O‑chelating binding modes depending on the metal centre and reaction conditions [1][2]. In contrast, simple pyrazolones (e.g., 3‑phenyl‑5‑pyrazolone) typically coordinate only through one or two oxygen atoms, limiting the structural diversity of the resulting complexes [1]. The additional carboxylate oxygen in the target compound provides a third potential donor site, enabling possible tridentate coordination not achievable with bidentate analogues.

Coordination Chemistry Ligand Design Transition Metal Complexes

Bifunctional Utility: Carboxylic Acid Handle for Single‑Step Conjugation

The acetic acid side chain in (5‑oxo‑1‑pyridin‑2‑yl‑2,5‑dihydro‑1H‑pyrazol‑3‑yl)acetic acid serves as a reactive handle for amide or ester bond formation under standard coupling conditions, enabling direct incorporation into larger molecular scaffolds without pre‑activation or protecting‑group chemistry [1]. In contrast, structurally related pyrazolones such as 3‑methyl‑1‑phenyl‑5‑pyrazolone (edaravone) and 3‑phenyl‑1‑(pyridin‑2‑yl)‑5‑pyrazolone lack a nucleophilic or electrophilic side‑chain group, requiring additional synthetic steps (e.g., Friedel‑Crafts, lithiation) to introduce a conjugation site [2]. The commercial catalog of Enamine lists the target compound as a ‘building block’ for compound library synthesis, whereas the comparator pyrazolones are classified as ‘screening compounds’ with limited derivatisation potential.

Medicinal Chemistry Fragment‑Based Drug Discovery Parallel Synthesis

Purity and Quality: Vendor‑Certified Specifications vs. Generic Grades

Major suppliers of (5‑oxo‑1‑pyridin‑2‑yl‑2,5‑dihydro‑1H‑pyrazol‑3‑yl)acetic acid report purity levels of ≥97 % as determined by HPLC, and the product is shipped under ISO‑certified quality management systems . In contrast, generic pyrazolone derivatives obtained from non‑certified sources frequently exhibit purity in the 90–95 % range and may contain uncharacterised impurities that interfere with biological or catalytic assays [1]. The documented purity and batch‑to‑batch consistency reduce the risk of false‑positive hits in high‑throughput screening and ensure reproducibility in structure‑activity relationship (SAR) studies.

Chemical Procurement Quality Control Reproducibility

Recommended Application Scenarios


Luminescent Metal Complex Design for OLEDs and Sensors

The ability of the compound to act as a bi‑ or tridentate ligand (Evidence Item 1) makes it suitable for constructing luminescent Ru(II), Ir(III), or Pt(II) complexes. The combination of a pyridine‑based N‑donor and a pyrazolone O‑donor can fine‑tune the HOMO‑LUMO gap and emission wavelength, which is valuable for fabricating organic light‑emitting diodes (OLEDs) and fluorescent sensors for biological imaging [1]. The high purity (Evidence Item 3) ensures minimal quenching from trace metal impurities.

Fragment‑Based Drug Discovery: Amide‑Linked Library Synthesis

The free carboxylic acid handle (Evidence Item 2) allows the compound to be directly coupled with amine‑containing fragments using standard HATU/EDC chemistry. This enables the rapid preparation of hundreds of amide derivatives for screening against targets such as kinases, bromodomains, or GPCRs. The bifunctional nature of the scaffold supports simultaneous variation at two vectors, accelerating SAR exploration .

Heterobimetallic Catalyst Precursors for Small‑Molecule Activation

The potential for bridging coordination modes (Evidence Item 1) permits the synthesis of heterobimetallic complexes where two different metals are held in close proximity. Such complexes are valuable for cooperative substrate activation in reactions like CO₂ reduction or water oxidation. The vendor‑certified purity (Evidence Item 3) is critical for obtaining reproducible catalytic turnover numbers and for mechanistic studies.

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